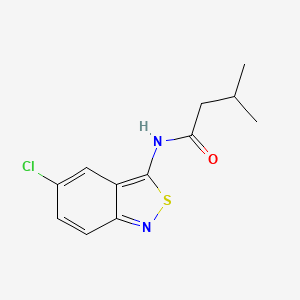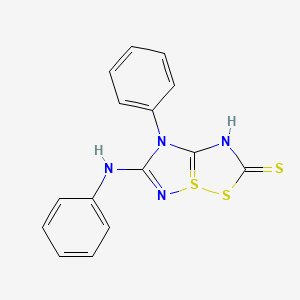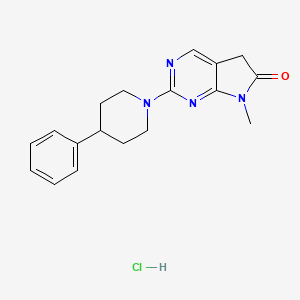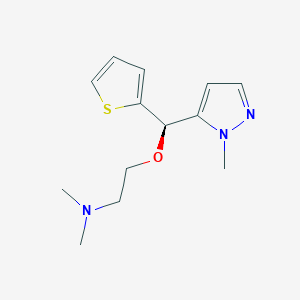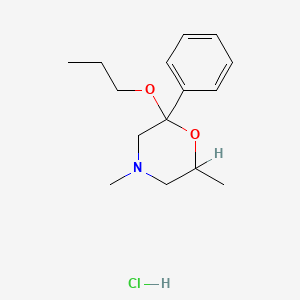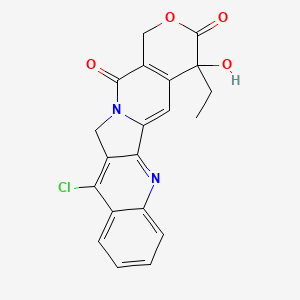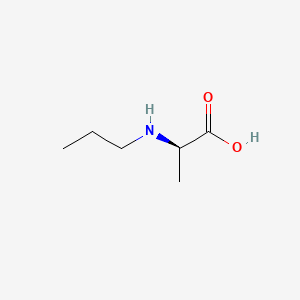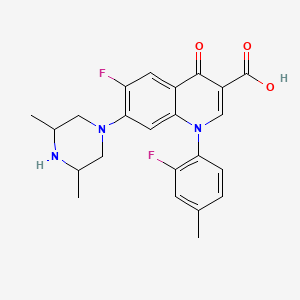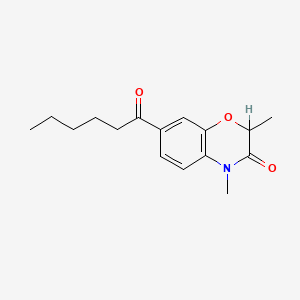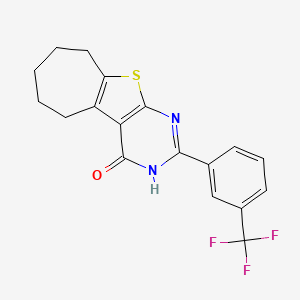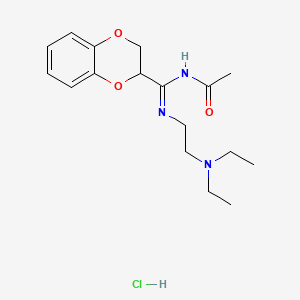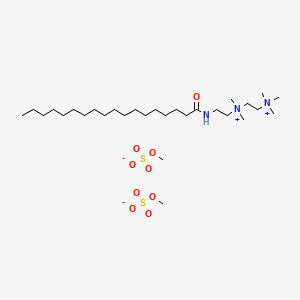
Dimethyl(2-(stearoylamino)ethyl)(2-(trimethylammonio)ethyl)ammonium dimethyl bis(sulphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl(2-(stearoylamino)ethyl)(2-(trimethylammonio)ethyl)ammonium dimethyl bis(sulphate) is a complex organic compound with the molecular formula C29H65N3O9S2. This compound is known for its unique structure, which includes both hydrophobic and hydrophilic regions, making it useful in various applications, particularly in the field of surfactants and detergents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(2-(stearoylamino)ethyl)(2-(trimethylammonio)ethyl)ammonium dimethyl bis(sulphate) typically involves a multi-step process. The initial step often includes the reaction of stearic acid with ethylenediamine to form stearoylaminoethylamine. This intermediate is then reacted with dimethyl sulfate to introduce the dimethylammonium groups. The final step involves the quaternization of the amine groups with trimethylamine and subsequent reaction with sulfuric acid to form the bis(sulphate) salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Dimethyl(2-(stearoylamino)ethyl)(2-(trimethylammonio)ethyl)ammonium dimethyl bis(sulphate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide groups back to sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ammonium groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted ammonium compounds.
Scientific Research Applications
Dimethyl(2-(stearoylamino)ethyl)(2-(trimethylammonio)ethyl)ammonium dimethyl bis(sulphate) has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of Dimethyl(2-(stearoylamino)ethyl)(2-(trimethylammonio)ethyl)ammonium dimethyl bis(sulphate) involves its interaction with lipid bilayers and proteins. The compound’s hydrophobic stearoyl group embeds into lipid membranes, while the hydrophilic ammonium groups interact with aqueous environments. This dual interaction disrupts membrane integrity, enhancing permeability and facilitating the delivery of other molecules .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl(2-(palmitoylamino)ethyl)(2-(trimethylammonio)ethyl)ammonium dimethyl bis(sulphate)
- Dimethyl(2-(oleoylamino)ethyl)(2-(trimethylammonio)ethyl)ammonium dimethyl bis(sulphate)
Uniqueness
Dimethyl(2-(stearoylamino)ethyl)(2-(trimethylammonio)ethyl)ammonium dimethyl bis(sulphate) is unique due to its specific stearoyl group, which provides distinct hydrophobic interactions compared to other fatty acid derivatives. This uniqueness makes it particularly effective in applications requiring strong emulsifying and membrane-disrupting properties .
Properties
CAS No. |
93857-16-0 |
|---|---|
Molecular Formula |
C29H65N3O9S2 |
Molecular Weight |
664.0 g/mol |
IUPAC Name |
dimethyl-[2-(octadecanoylamino)ethyl]-[2-(trimethylazaniumyl)ethyl]azanium;methyl sulfate |
InChI |
InChI=1S/C27H58N3O.2CH4O4S/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-27(31)28-23-24-30(5,6)26-25-29(2,3)4;2*1-5-6(2,3)4/h7-26H2,1-6H3;2*1H3,(H,2,3,4)/q+1;;/p-1 |
InChI Key |
VPYBVKKFFBRHHM-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCC[N+](C)(C)CC[N+](C)(C)C.COS(=O)(=O)[O-].COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


